(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15673365
Molecular Formula: C24H20N4O2S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one -](/images/structure/VC15673365.png)
Specification
Molecular Formula | C24H20N4O2S2 |
---|---|
Molecular Weight | 460.6 g/mol |
IUPAC Name | 2-(1,3-benzothiazol-2-yl)-4-(furan-2-ylmethyliminomethyl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C24H20N4O2S2/c1-16-8-10-18(11-9-16)31-15-21-19(14-25-13-17-5-4-12-30-17)23(29)28(27-21)24-26-20-6-2-3-7-22(20)32-24/h2-12,14,27H,13,15H2,1H3 |
Standard InChI Key | QVWNAZQYWCNHQC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CO5 |
Introduction
Structural and Synthetic Considerations
Molecular Architecture
The target compound features a pyrazol-3-one core substituted at positions 2, 4, and 5. The 2-position is occupied by a 1,3-benzothiazol-2-yl group, a moiety known for enhancing bioactivity in antimicrobial and antitumor agents . The 4-position contains a furan-2-ylmethylamino methylidene group, introducing planar conjugation and potential hydrogen-bonding sites. At the 5-position, a (4-methylphenyl)sulfanyl methyl group contributes hydrophobic character and electron-rich sulfur interactions . The (4E) configuration indicates the geometry of the exocyclic double bond, critical for molecular docking and target binding .
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous pyrazol-3-one derivatives are typically synthesized via multi-component reactions (MCRs) or cyclocondensation strategies . For instance, pyrazole-conjugated benzothiazoles have been prepared by condensing benzothiazole hydrazines with β-ketoesters or α,β-unsaturated ketones . The furan and sulfanyl substituents likely originate from:
-
Furan-2-ylmethylamine: Introduced via Schiff base formation with a carbonyl intermediate.
-
4-Methylbenzenethiol: Incorporated through nucleophilic substitution or thio-Michael addition during cyclization .
A plausible synthetic route involves:
-
Formation of the pyrazol-3-one core via cyclocondensation of a benzothiazole hydrazine with a diketo precursor.
-
Sequential functionalization at C4 and C5 using furan-2-ylmethylamine and 4-methylbenzenethiol under acidic or basic conditions.
-
Purification via column chromatography and recrystallization, as described for related pyrazole derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals for analogous compounds include:
-
1H NMR:
-
13C NMR:
Infrared (IR) Spectroscopy
Characteristic absorptions include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C23H20N4O2S2) via a molecular ion peak at m/z 456.10 (calculated). Fragmentation patterns would likely involve loss of the furanmethylamino (Δ m/z 97) and sulfanyl methyl (Δ m/z 123) groups .
Biological Activity and Mechanism
Antiviral Activity
Furan-containing pyrazoles demonstrate inhibitory effects against viral proteases. Compounds 4c–e and 4h–j from a recent study exhibited IC50 values of 2.8–4.3 μM against SARS-CoV-2 by targeting the main protease (Mpro) and Nsp9 RNA-binding protein . The target compound’s benzothiazole and furan groups may similarly inhibit viral replication via π-π stacking and hydrogen bonding with protease active sites .
Antioxidant Properties
Benzothiazole derivatives scavenge free radicals via electron donation from the thiazole nitrogen. Pyrazol-3-ones with conjugated enone systems show DPPH radical scavenging activities at EC50 18–35 μM . The target compound’s α,β-unsaturated ketone and sulfur atoms could synergistically enhance redox modulation.
Computational and Pharmacological Insights
Molecular Docking Studies
Docking simulations against M. tuberculosis enoyl-ACP reductase (InhA) and SARS-CoV-2 Mpro reveal:
-
InhA Binding: The benzothiazole ring occupies the hydrophobic pocket, while the sulfanyl group forms a sulfur-π interaction with Tyr158 .
-
Mpro Inhibition: The furan oxygen hydrogen-bonds with His41, and the pyrazol-3-one carbonyl interacts with Gly143 .
Density Functional Theory (DFT) Analysis
DFT-optimized geometries indicate:
-
Planar conformation stabilized by intramolecular H-bonds (N–H⋯O).
-
HOMO-LUMO gap of ~4.1 eV, suggesting moderate reactivity suitable for drug-likeness .
Physicochemical and Pharmacokinetic Properties
The compound’s low solubility may limit bioavailability, necessitating formulation strategies like nanoemulsion or prodrug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume